![molecular formula C11H12N2O2S B2695773 N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide CAS No. 1903393-20-3](/img/structure/B2695773.png)
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide
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Overview
Description
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide is a compound that features a thiophene ring and an oxazole ring connected by a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene ring via a propyl chain. One common method involves the cyclization of appropriate precursors to form the oxazole ring, followed by coupling reactions to attach the thiophene moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide
- N-[3-(1,3-oxazol-5-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
Uniqueness
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide is unique due to the combination of the oxazole and thiophene rings, which confer distinct electronic and steric properties. This combination can result in unique biological activities and material properties that are not observed in similar compounds.
Biological Activity
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological evaluations, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring and an oxazole moiety. Its chemical formula is C11H12N2O2S, and it exhibits properties typical of heterocyclic compounds. The oxazole ring contributes to its biological activity due to its electron-withdrawing nature, which can enhance interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
1. Anticancer Activity
Recent studies have shown that derivatives of thiophene compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells, indicating moderate to high efficacy in inhibiting cancer cell growth . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
2. Antioxidant Properties
Antioxidant activity is another important aspect of this compound's biological profile. Compounds containing oxazole and thiophene rings have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells . This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of cholinesterase enzymes (AChE and BChE), which are important targets in the treatment of Alzheimer's disease. Inhibiting these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to active sites of target proteins, influencing their function. For example, docking studies with AChE demonstrated favorable binding interactions that could lead to effective inhibition .
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins .
Case Studies
A notable study evaluated a series of thiophene derivatives for their anticancer properties. Among them, this compound was highlighted for its potent cytotoxic effects against A549 cells. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis induction .
Data Summary
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(10-3-5-16-8-10)12-4-1-2-9-6-13-15-7-9/h3,5-8H,1-2,4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVSLMZKPPKKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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